N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of benzimidazole and indole derivatives
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-23-16-6-4-3-5-12(16)9-17(23)19(24)20-13-7-8-14-15(10-13)22-18(21-14)11-25-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22) |
InChI Key |
MYTVVDZHVISYHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC4=C(C=C3)N=C(N4)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the benzimidazole and indole moieties, followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring . The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, alkylating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds such as benzimidazole and its derivatives are known for their antimicrobial and antiviral properties.
Uniqueness
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide is unique due to its combined benzimidazole and indole structure, which allows it to interact with a broader range of biological targets and exhibit diverse biological activities. This dual functionality makes it a promising candidate for further research and development in various scientific fields .
Biological Activity
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1-methyl-1H-indole-2-carboxamide, identified by CAS number 1374519-26-2, is a compound of interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C19H18N4O2
- Molecular Weight : 334.4 g/mol
The biological activity of this compound primarily involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. It has been shown to inhibit tubulin polymerization, which is crucial for mitosis in cancer cells. This inhibition leads to cell cycle arrest and subsequent apoptosis, making it a candidate for anticancer therapy.
Anticancer Properties
Recent studies have demonstrated the compound's efficacy against various cancer cell lines. For example, in vitro assays showed that it exhibits potent cytotoxic effects on neuroblastoma and glioblastoma cells. The following table summarizes key findings from these studies:
| Cell Line | LC50 (nM) | GI50 (nM) | Mechanism |
|---|---|---|---|
| U87 (Glioblastoma) | 200 ± 60 | <100 | Tubulin polymerization inhibition |
| BE (Neuroblastoma) | 18.9 | <10 | Induction of apoptosis |
| SK (Neuroblastoma) | >300 | <100 | Cell cycle arrest in G2/M phase |
These results indicate that this compound is significantly more effective than some existing treatments in certain contexts.
Case Studies
One notable study evaluated the compound's effects in combination with radiation therapy. The results indicated that when combined with a 4-Gy dose of radiation, the reproductive integrity of treated cells was drastically reduced, suggesting enhanced therapeutic efficacy through synergistic effects.
Toxicological Profile
While the compound shows promising anticancer activity, its safety profile must also be considered. Toxicological assessments indicate that at therapeutic doses, the compound does not exhibit significant toxicity in normal cellular systems. However, further studies are needed to fully characterize its safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
